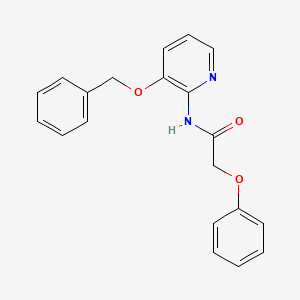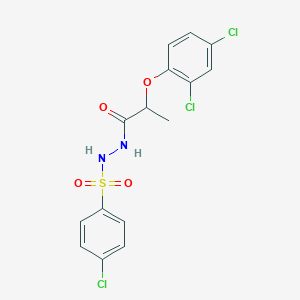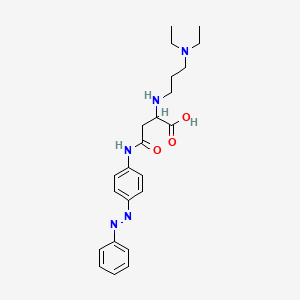
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized for their anti-inflammatory and analgesic activity .
Synthesis Analysis
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs was carried out using 1-phenylethylamine and substituted phenols . The Leuckart synthetic pathway was utilized in the development of these novel series .Molecular Structure Analysis
The molecular formula of “2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is C13H12N2O2 . More detailed molecular structure analysis may require specific computational chemistry applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” involve the use of 1-phenylethylamine and substituted phenols . Further details about the specific reactions may be found in the referenced papers .Physical And Chemical Properties Analysis
The average mass of “2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is 228.247 Da and its mono-isotopic mass is 228.089874 Da . More detailed physical and chemical properties may require specific analytical techniques .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
The acetylation of aminophenols, closely related to the chemical structure of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, plays a crucial role in synthesizing intermediates for antimalarial drugs. This process, utilizing enzymes as catalysts, showcases the potential of employing 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide derivatives in creating therapeutics, emphasizing the importance of chemoselective strategies in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Potentials
Derivatives of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide have been explored for their anticancer, anti-inflammatory, and analgesic activities. Research indicates that specific halogenated derivatives exhibit significant therapeutic potentials, highlighting the compound's versatility in drug development for treating various conditions, including cancer and inflammation (Rani et al., 2014).
Role in Membrane Lipid Peroxidation Inhibition
Phenolic derivatives, akin to 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, demonstrate antioxidant properties by inhibiting membrane lipid peroxidation and scavenging peroxyl radicals. These actions suggest the compound's potential utility in developing treatments aimed at protecting cellular membranes from oxidative damage, a critical factor in many diseases (Dinis, Maderia, & Almeida, 1994).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of acetaminophen, a molecule with a functional group similar to 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, reveal insights into environmental remediation techniques. These findings underscore the potential environmental applications of the compound, particularly in water treatment and pollution reduction efforts (Jallouli et al., 2017).
Future Directions
The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
properties
IUPAC Name |
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(15-24-17-10-5-2-6-11-17)22-20-18(12-7-13-21-20)25-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLSEAWIQXAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)

![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)

